(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid
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Overview
Description
(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butoxycarbonyl-protected amino group.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Pharmacokinetics
Boronic acids and their derivatives are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular function, potentially resulting in therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids is known to be influenced by pH, with increased reactivity observed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved by reacting a suitable aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where the aryl halide is treated with a fluorinating agent such as cesium fluoride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic ester or borate.
Reduction: Boronate.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid
- (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
Uniqueness
(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. The tert-butoxycarbonyl-protected amino group also provides stability and ease of handling during synthetic procedures.
Properties
IUPAC Name |
[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNYRGHIRMQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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